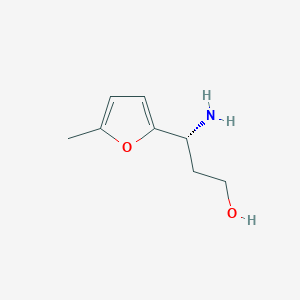

(3R)-3-Amino-3-(5-methyl(2-furyl))propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(3R)-3-Amino-3-(5-methyl(2-furyl))propan-1-ol” is a derivative of furan, which is a heterocyclic organic compound, consisting of a 5-membered aromatic ring with four carbon atoms and one oxygen .

Molecular Structure Analysis

The molecular structure of a compound similar to “(3R)-3-Amino-3-(5-methyl(2-furyl))propan-1-ol”, namely “3-(5-Methyl-2-furyl)butanal”, has been reported . It’s important to note that the structure of your compound might differ due to the presence of the amino group and the stereochemistry at the 3rd carbon.

Chemical Reactions Analysis

Specific chemical reactions involving “(3R)-3-Amino-3-(5-methyl(2-furyl))propan-1-ol” are not available in the literature I have access to. Furan derivatives, in general, can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions .

Aplicaciones Científicas De Investigación

Asymmetric Synthesis of Chiral Alcohols

®-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol: is a chiral alcohol that can be used in the asymmetric synthesis of other chiral compounds. The presence of both an amino and a hydroxyl group allows it to act as an intermediate in the synthesis of complex molecules. For instance, it can be involved in the Ru-catalyzed asymmetric addition of arylboronic acids to aliphatic aldehydes, which is a method to produce chiral alcohols with excellent yields and enantioselectivities .

Mecanismo De Acción

Target of Action

The primary targets of the compound “®-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol” are currently unknown . This compound is a derivative of furan, a heterocyclic organic compound, which is known to interact with various biological targets

Mode of Action

Furan derivatives are known to interact with biological targets through various mechanisms, such as binding to receptors or enzymes, disrupting cell membrane integrity, or modulating signal transduction pathways . The specific mode of action of this compound may depend on its chemical structure and the nature of its target.

Biochemical Pathways

Furan derivatives can potentially affect various biochemical pathways depending on their specific targets

Propiedades

IUPAC Name |

(3R)-3-amino-3-(5-methylfuran-2-yl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-6-2-3-8(11-6)7(9)4-5-10/h2-3,7,10H,4-5,9H2,1H3/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFRGGIJURNRMY-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(CCO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)[C@@H](CCO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6329246.png)

![2,3-Bis[(N-2,4,6-trimethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6329290.png)

![2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B6329308.png)